ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a quinazoline core substituted with a benzylamino group at position 4 and a sulfanylacetamido-benzoate ester moiety at position 2. This structure combines a lipophilic quinazoline scaffold with polar functional groups (sulfanyl, acetamido, ester), making it a candidate for diverse pharmaceutical applications, including enzyme inhibition or antimicrobial activity. Its synthesis typically involves multi-step reactions, such as coupling sulfhydryl-containing intermediates with halogenated acetamido derivatives under basic conditions .
Properties
IUPAC Name |
ethyl 4-[[2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-2-33-25(32)19-12-14-20(15-13-19)28-23(31)17-34-26-29-22-11-7-6-10-21(22)24(30-26)27-16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,31)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDZVZADPDMSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. This is followed by the introduction of the benzylamino group and the thioacetamido linkage. The final step involves esterification to form the ethyl benzoate moiety. Common reagents used in these reactions include benzylamine, thiourea, and ethyl chloroformate. The reactions are usually carried out under controlled conditions, such as refluxing in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group or the thioacetamido linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the benzylamino group can enhance the binding affinity of the compound to its target, thereby increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, enabling a comparative analysis of pharmacological and physicochemical properties. Key analogs include:
Heterocyclic Core Variations
- Compound A21 (Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate) : Replaces the quinazoline ring with a benzimidazole moiety. While benzimidazole derivatives exhibit strong antimicrobial activity, the quinazoline core in the target compound may offer enhanced π-π stacking interactions with biological targets due to its extended aromatic system .
- Compound A24 (Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate): Substitutes quinazoline with an oxadiazole ring.
Substituent Modifications
- Ethyl 4-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate: Features a triazole ring and acetylated amino group. The triazole’s rigidity may improve binding specificity compared to the flexible sulfanylacetamido linker in the target compound.
- Ethyl 4-(dimethylamino)benzoate: Lacks the quinazoline and sulfanylacetamido groups but shares the benzoate ester. Studies show this derivative has higher reactivity in polymerization systems, suggesting that electron-donating groups (e.g., dimethylamino) enhance reactivity compared to the target compound’s benzylamino-quinazoline system .
Pharmacological Profile
Physicochemical Properties
- Lipophilicity: The benzylamino group in the target compound increases logP compared to analogs with smaller substituents (e.g., acetylamino in ).
- Solubility : The sulfanylacetamido linker enhances aqueous solubility relative to purely aromatic derivatives like Compound A21 .
- Stability : Quinazoline derivatives are generally stable under physiological conditions, whereas oxadiazoles (e.g., Compound A24) may undergo metabolic oxidation .
Research Implications
The benzylamino-quinazoline system distinguishes the target compound from analogs by balancing lipophilicity and hydrogen-bonding capacity.
Biological Activity
Ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate, also known by its CAS number 422531-91-7, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Quinazoline ring : Known for various biological activities including anticancer properties.
- Benzylamino group : Enhances interaction with biological targets.
- Thioacetamido linkage : Contributes to the compound's reactivity and biological function.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in cell signaling pathways. The quinazoline moiety is known to inhibit certain kinases, which play critical roles in:
- Cell proliferation
- Apoptosis induction in cancer cells
This inhibition can lead to decreased tumor growth and enhanced apoptosis in various cancer cell lines, making it a candidate for further therapeutic development.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In studies involving quinazoline derivatives, compounds demonstrated IC50 values ranging from 10 μM to 12 μM against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells .
- This compound is hypothesized to possess similar anticancer properties due to its structural similarities with known active compounds.
Antimicrobial Activity
Quinazoline derivatives have also shown antibacterial and antifungal activities. The presence of thiazole or thioacetamido groups often enhances these effects, suggesting that this compound may be effective against a range of pathogens.
Summary of Biological Activities
| Activity Type | Potential Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in PC3, MCF-7, HT-29 cell lines | |
| Antibacterial | Inhibition of bacterial growth | |
| Antifungal | Potential efficacy against fungal infections |
Case Studies and Research Findings
Several studies have investigated the biological activities of quinazoline derivatives, providing insights into their therapeutic potential:
- Cytotoxicity Studies :
- Mechanistic Insights :
- Pharmacological Applications :
Q & A
Basic: What synthetic strategies are effective for ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate?
Answer:
The synthesis involves a multi-step approach:
- Step 1: Preparation of the quinazolin-2-thiol precursor via cyclization of 4-(benzylamino)quinazoline derivatives under reflux in ethanol or dichloromethane.
- Step 2: Thioether linkage formation by reacting the thiol group with bromoacetic acid derivatives (e.g., bromoacetyl chloride) in the presence of a base like triethylamine .
- Step 3: Amide coupling between the resulting sulfanylacetic acid and ethyl 4-aminobenzoate using coupling agents such as EDC/HOBt or DCC .
- Purification: Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) ensures purity. Reaction progress is monitored via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
